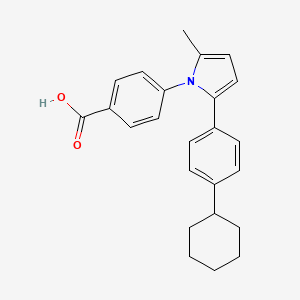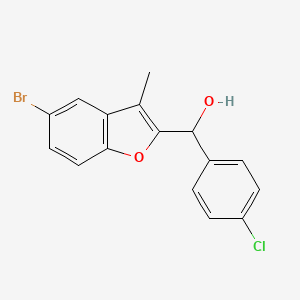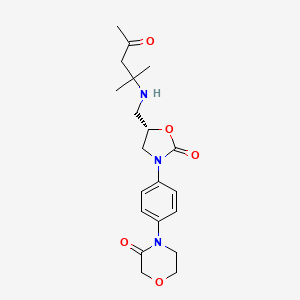
1-Methyl-4(1H)-quinolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4(1H)-quinolinimine is a heterocyclic compound with the molecular formula C10H9N It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom at the 1-position, and an imine group is present at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4(1H)-quinolinimine can be synthesized through several methods. One common approach involves the condensation of 1-methylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then cyclized to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4(1H)-quinolinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the imine group can yield 1-methyl-4-quinolinamine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-Methyl-4-quinolinamine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-Methyl-4(1H)-quinolinimine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4(1H)-quinolinimine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s imine group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
1-Methyl-4(1H)-quinolinone: Similar in structure but contains a carbonyl group instead of an imine.
1-Methyl-4(1H)-quinoline: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Contains a different heterocyclic core but shares some functional groups.
Uniqueness: 1-Methyl-4(1H)-quinolinimine is unique due to its imine functionality, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules.
Properties
CAS No. |
2400-75-1 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-methylquinolin-4-imine |
InChI |
InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3 |
InChI Key |
AZHUOPNKXMFIAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


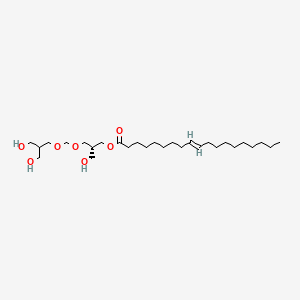

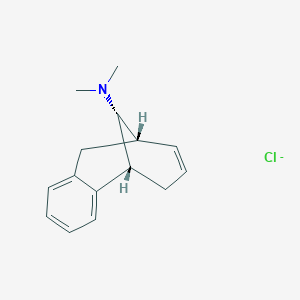
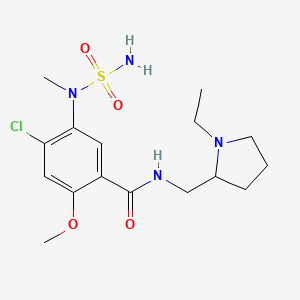
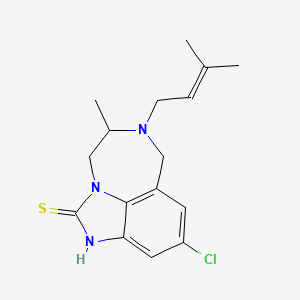

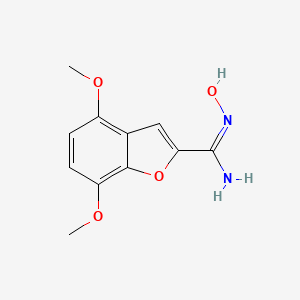
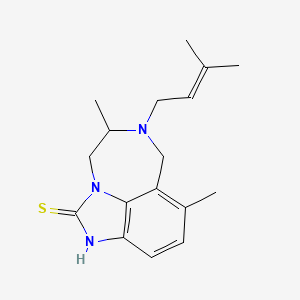
![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)
